Cyclohexane-d12

Catalog No.
S1540014
CAS No.
1735-17-7
M.F
C6H12
M. Wt
96.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexane-d12

CAS Number

1735-17-7

Product Name

Cyclohexane-d12

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriocyclohexane

Molecular Formula

C6H12

Molecular Weight

96.23 g/mol

InChI

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2

InChI Key

XDTMQSROBMDMFD-LBTWDOQPSA-N

SMILES

C1CCCCC1

Canonical SMILES

C1CCCCC1

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Improved Sensitivity and Resolution: Cyclohexane-d12 is primarily used as a solvent in NMR spectroscopy. Because all twelve hydrogen atoms in the molecule are replaced with deuterium (d), it produces no signal in the proton (¹H) NMR spectrum. This eliminates interference from the solvent peak, allowing for better sensitivity and resolution of signals from the sample of interest [].
  • Locking Solvent: The deuterium lock refers to a technique that utilizes the deuterium signal from the solvent to maintain a stable magnetic field during NMR experiments. This is crucial for obtaining high-quality spectra [].

Other Spectroscopic Techniques

  • Minimal Background Interference: Cyclohexane-d12 finds application in other spectroscopic techniques beyond NMR due to its minimal background interference. For instance, it can be used in Infrared (IR) spectroscopy to study samples with minimal interference from the solvent.

Synthesis and Study of Deuterated Compounds

  • Deuterium Labeling: Cyclohexane-d12 can be used as a starting material for the synthesis of other deuterated compounds. These compounds are valuable tools for studying reaction mechanisms, protein dynamics, and other biological processes by selectively labeling specific positions with deuterium.
  • Origin: Cyclohexane-d12 is synthesized by replacing the twelve hydrogen (¹H) atoms in regular cyclohexane with deuterium (²H) atoms []. Deuterium is a stable isotope of hydrogen with a neutron in its nucleus.
  • Significance: Due to its high deuterium content, cyclohexane-d12 acts as an excellent solvent for NMR because it produces minimal interference in the ¹H NMR spectrum. This allows scientists to clearly observe the signals from the sample being analyzed [, ].

Molecular Structure Analysis

  • Cyclohexane-d12 maintains the same basic structure as cyclohexane, a six-membered carbon ring with each carbon bonded to two hydrogens (in this case, deuterium) in a chair conformation [].
  • Key Feature: The significant difference lies in the replacement of ¹H with ²H. This isotopic substitution offers several advantages:
    • Reduced Signal: Deuterium has a spin of 1, but its magnetic moment is significantly weaker compared to ¹H (spin = ½). This weaker magnetic moment leads to minimal signal in the ¹H NMR spectrum, allowing clear observation of signals from the target molecule [].
    • Lock Signal: The residual deuterium signal can be used as a lock signal in NMR experiments, helping maintain spectral stability over time [].

Chemical Reactions Analysis

  • Synthesis: Commercially available cyclohexane-d12 is typically produced through catalytic hydrogen-deuterium exchange reactions. Specific details of these processes are often proprietary information but involve using catalysts to promote the replacement of ¹H with ²H from deuterium gas (D₂) [].
  • As a solvent, cyclohexane-d12 is not typically involved in reactive chemical transformations during NMR experiments. However, it can participate in some reactions similar to regular cyclohexane, such as halogenation or nitration, under specific conditions.

Physical And Chemical Properties Analysis

  • Melting Point: 6.5 °C [].
  • Boiling Point: 80.7 °C [].
  • Density: 0.893 g/mL at 25 °C [].
  • Solubility: Insoluble in water, miscible with most organic solvents [].
  • Stability: Relatively stable under ambient conditions. However, prolonged exposure to light or heat can promote slow decomposition [].

Cyclohexane-d12 does not have a specific biological mechanism of action. Its primary function is as an inert solvent that minimizes interference with the NMR signals of interest.

  • Flammability: Flammable liquid with a flash point of 0 °C. []
  • Toxicity: Considered to have low to moderate toxicity. Avoid inhalation, ingestion, and skin contact [].
  • Reactivity: Can react with strong oxidizing agents. Store in a cool, well-ventilated area away from incompatible chemicals [].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

1735-17-7

Wikipedia

(2H12)Cyclohexane

Dates

Modify: 2023-08-15

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